molecular formula C20H23NO4S B2918076 N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034380-76-0

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2918076
CAS No.: 2034380-76-0
M. Wt: 373.47
InChI Key: JOZDNHXGYWIZFQ-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic compound featuring a benzofuran moiety linked to a methoxyphenyl-ethanesulfonamide group. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry and is frequently investigated for its potential to interact with various biological targets . Compounds containing the benzofuran core have been reported to exhibit a range of pharmacological activities in preclinical research, including serving as key pharmacophores in the development of small molecules with anticancer properties and being explored as synthetic cannabinoid receptor agonists (SCRAs) in neuropharmacology . The inclusion of a sulfonamide group in its structure may offer opportunities for modulating physicochemical properties and enhancing target binding affinity. This chemical is provided as a high-purity standard for use in non-clinical laboratory research applications, including but not limited to target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)21-26(22,23)12-11-16-7-9-18(24-2)10-8-16/h3-10,14-15,21H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZDNHXGYWIZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzofurans or sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases such as cancer and bacterial infections.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
N-(1-(Benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide (Target) C₂₀H₂₁NO₄S (inferred) ~371.45 (calc.) Benzofuran core, propan-2-yl linker, 4-methoxyphenyl ethanesulfonamide N/A (inferred)
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide C₂₂H₁₉N₅O₃ 401.42 Benzofuran, triazole ring, 4-methoxyphenyl group
N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide C₁₉H₂₂FNO₃S 363.44 Cyclopropyl group, 4-fluorophenyl, 4-methoxyphenyl ethanesulfonamide
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide C₂₇H₂₉N₃O₅S 523.61 Bis(4-methoxyphenyl) imidazolidinone, propan-2-yl, tosyl group
Astemizole (Hismanal®) C₂₈H₃₁FN₆O₃ 458.58 4-Methoxyphenethyl group, piperidine, benzimidazole (antihistaminic activity)

Key Observations:

Benzofuran vs. Benzimidazole Core : The target compound’s benzofuran core distinguishes it from astemizole’s benzimidazole, which is critical for the latter’s antihistaminic activity. Benzofuran derivatives, however, may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation.

Substituent Effects : The 4-methoxyphenyl group is common across all analogs, suggesting its role in modulating electronic properties and receptor interactions. For example, in astemizole, this group contributes to binding affinity for histamine H₁ receptors.

Sulfonamide Variations : The ethanesulfonamide in the target compound contrasts with the tosyl group in compound 541 (), which may influence solubility and pharmacokinetics.

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H23N1O3SC_{21}H_{23}N_{1}O_{3}S, with a molecular weight of 337.4 g/mol. Its structure incorporates a benzofuran moiety, which is known for diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC21H23N1O3SC_{21}H_{23}N_{1}O_{3}S
Molecular Weight337.4 g/mol
CAS Number2034610-57-4

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzofuran derivatives, including those similar to this compound. Research indicates strong binding affinities to viral enzymes such as the HCV NS5B RNA-dependent RNA polymerase. For instance, benzofuran derivatives exhibited binding affinities ranging from -14.11 to -16.09 kcal/mol, suggesting a promising avenue for developing antiviral agents against Hepatitis C virus (HCV) .

Anticancer Properties

Benzofuran derivatives are also being explored for their anticancer properties. In vitro studies have shown that compounds with similar structures induce apoptosis in various cancer cell lines. For example, one study reported that benzofuran derivatives demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard reference drugs like bleomycin . The mechanism appears to involve the disruption of cellular signaling pathways crucial for cancer cell survival.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of benzofuran derivatives. A study focused on imaging prion deposits in the brain utilized benzofuran-chromone derivatives, which showed selective binding to amyloid beta aggregates. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer progression.
  • Cell Cycle Disruption : It has been observed to interfere with cell cycle regulation, leading to increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, which could contribute to their therapeutic effects.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives:

  • HCV Treatment : A derivative was tested in a clinical setting and showed promise as an HCV NS5B inhibitor, with favorable pharmacokinetic profiles .
  • Cancer Therapy : Clinical trials involving benzofuran-based compounds reported significant tumor reduction in patients with advanced-stage cancers .

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